molecular formula C18H24O5 B8276865 Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate

Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate

Cat. No.: B8276865
M. Wt: 320.4 g/mol
InChI Key: ZOKQEKXACSRSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate is a useful research compound. Its molecular formula is C18H24O5 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxyphenyl)propanoate

InChI

InChI=1S/C18H24O5/c1-3-22-17(19)11-9-13-8-10-16(23-18(20)21-2)15(12-13)14-6-4-5-7-14/h8,10,12,14H,3-7,9,11H2,1-2H3

InChI Key

ZOKQEKXACSRSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OC(=O)OC)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(3-cyclopentyl-4-hydroxy-phenyl)propanoate (857 mg, 3.27 mmol) and triethylamine (911 μL, 6.53 mmol) in dichloromethane (5 mL) under a N2 atmosphere at 0° C. was added methyl chloroformate (463 mg, 377 μL, 4.90 mmol) dropwise. After 1 h, the reaction mixture was partitioned between dichloromethane/water, separated and the aqueous layer was extracted once more with dichloromethane. The combined organics were dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (0-30% ethyl acetate/hexanes) provided ethyl 3-(3-cyclopentyl-4-methoxycarbonyloxy-phenyl)propanoate (920 mg, 88% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.20 (d, J=1.7 Hz, 1H), 7.09-7.03 (m, 2H), 4.04 (q, J=7.1 Hz, 2H), 3.82 (s, 3H), 3.03-2.96 (m, 1H), 2.83 (t, J=7.6 Hz, 2H), 2.61 (t, J=7.6 Hz, 2H), 1.93-1.86 (m, 2H), 1.77-1.72 (m, 2H), 1.66-1.58 (m, 2H), 1.54-1.47 (m, 2H), 1.15 (t, J=7.1 Hz, 3H).
Quantity
857 mg
Type
reactant
Reaction Step One
Quantity
911 μL
Type
reactant
Reaction Step One
Quantity
377 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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